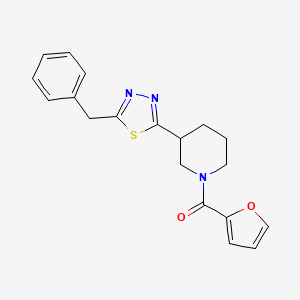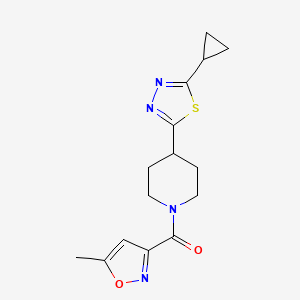
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as BFT, is a synthetic compound with a wide range of potential applications in scientific research. BFT is a heterocyclic compound that has a five-member ring containing two nitrogen atoms and one sulfur atom, and a four-member ring containing one nitrogen atom and one oxygen atom. BFT is a highly versatile compound due to its ability to form strong covalent bonds with a variety of other molecules.
Scientific Research Applications
BFT has a wide range of potential applications in scientific research, including drug discovery and development, biochemistry, and organic chemistry. In drug discovery and development, BFT can be used as a starting material for the synthesis of novel compounds that could potentially be used as therapeutic agents. In biochemistry, BFT can be used as a reagent in the synthesis of peptides and proteins. In organic chemistry, BFT can be used as a reagent for the synthesis of organic compounds.
Mechanism of Action
BFT is a versatile compound due to its ability to form strong covalent bonds with a variety of other molecules. This allows BFT to act as a catalyst in many reactions, as well as to form strong complexes with other molecules. In drug discovery and development, BFT can be used to form strong covalent bonds with drug targets, allowing for the development of novel drugs and therapeutics.
Biochemical and Physiological Effects
BFT has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, BFT has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In animal studies, BFT has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. In addition, BFT has been shown to reduce the risk of cardiovascular disease and stroke.
Advantages and Limitations for Lab Experiments
The main advantages of using BFT in laboratory experiments are its versatility and its ability to form strong covalent bonds with a variety of other molecules. This allows for the development of novel drugs and therapeutics, as well as for the synthesis of organic compounds. The main limitation of using BFT in laboratory experiments is its toxicity. BFT is a highly toxic compound and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of BFT in scientific research. These include further research into the biochemical and physiological effects of BFT, as well as its potential applications in drug discovery and development. In addition, further research into the synthesis of BFT and its potential uses as a reagent in organic synthesis could lead to the development of novel compounds and drugs. Finally, further research into the mechanism of action of BFT could lead to the development of novel therapeutic agents.
Synthesis Methods
BFT can be synthesized using a variety of methods, but the most commonly used is the Ullmann reaction. This reaction involves the coupling of two aryl halides with a copper-based catalyst. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at temperatures ranging from 80-120 °C and takes approximately 3-4 hours to complete.
properties
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPPUFZKOAKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6581149.png)
![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)
